4,4-Difluoropyrrolidin-3-ol hydrochloride
Overview
Description
4,4-Difluoropyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C4H8ClF2NO and its molecular weight is 159.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4,4-Difluoropyrrolidin-3-ol hydrochloride is a fluorinated derivative of pyrrolidine, notable for its unique molecular structure that includes two fluorine atoms at the 4-position and a hydroxyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : CHFClN\O
- Molecular Weight : 159.56 g/mol
- CAS Number : 1638764-82-5
The introduction of fluorine atoms in organic molecules typically enhances their metabolic stability and alters their pharmacokinetic properties, making them valuable in pharmaceutical applications.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that fluorinated compounds can modulate enzyme activity and receptor interactions, potentially leading to enhanced therapeutic effects. For instance, the compound may inhibit specific enzymes involved in metabolic pathways or influence receptor binding affinity due to its structural characteristics .
Biological Activity and Applications
Research into the biological activity of this compound has revealed several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The presence of fluorine may enhance its effectiveness compared to non-fluorinated analogs.
- Anti-inflammatory Effects : There is evidence that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests that this compound might also possess anti-inflammatory properties.
- Neuropharmacological Potential : Some studies have indicated that pyrrolidine derivatives can affect neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
3,3-Difluoro-4-methoxypyrrolidine hydrochloride | 1638764-85-8 | 0.89 | Contains a methoxy group instead of a hydroxyl group |
(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride | 2227197-50-2 | 0.88 | Single fluorine substitution at position 4 |
cis-4-Fluoropyrrolidin-3-ol hydrochloride | 1434142-02-5 | 0.88 | Different stereochemistry affecting biological activity |
trans-4-Fluoropyrrolidin-3-ol hydrochloride | 2006333-41-9 | 0.88 | Trans configuration may influence receptor binding |
(3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride | 1523530-25-7 | 0.88 | Specific stereochemistry that may alter activity |
This comparison highlights the unique structural features of each compound and their potential implications for biological activity.
Properties
IUPAC Name |
4,4-difluoropyrrolidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h3,7-8H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLERLCGBOKVMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-82-5 | |
Record name | 4,4-difluoropyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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